BenchChemオンラインストアへようこそ!

Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate

Orthogonal protecting group strategy Solid-phase peptide synthesis Medicinal chemistry intermediates

Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate (CAS 2007909-99-9) is a bifunctionalized heterocyclic building block featuring the [1,2,3]triazolo[1,5-a]pyridine core with a Boc-protected amine at position-6 and an ethyl carboxylate ester at position-3. Its molecular formula is C₁₄H₁₈N₄O₄ (MW 306.32 g/mol), with a computed XLogP3 of 1.6, topological polar surface area (TPSA) of 94.8 Ų, one H-bond donor, six H-bond acceptors, and six rotatable bonds.

Molecular Formula C14H18N4O4
Molecular Weight 306.322
CAS No. 2007909-99-9
Cat. No. B3019631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate
CAS2007909-99-9
Molecular FormulaC14H18N4O4
Molecular Weight306.322
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC(=CN2N=N1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H18N4O4/c1-5-21-12(19)11-10-7-6-9(8-18(10)17-16-11)15-13(20)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,20)
InChIKeyYQMHJJJCEBIDHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate (CAS 2007909-99-9): Core Scaffold & Procurement Identity


Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate (CAS 2007909-99-9) is a bifunctionalized heterocyclic building block featuring the [1,2,3]triazolo[1,5-a]pyridine core with a Boc-protected amine at position-6 and an ethyl carboxylate ester at position-3 [1]. Its molecular formula is C₁₄H₁₈N₄O₄ (MW 306.32 g/mol), with a computed XLogP3 of 1.6, topological polar surface area (TPSA) of 94.8 Ų, one H-bond donor, six H-bond acceptors, and six rotatable bonds [1]. The [1,2,3]triazolo[1,5-a]pyridine scaffold is documented as a privileged structure in medicinal chemistry, with derivatives demonstrating antiparasitic activity via sterol biosynthesis (CYP51) inhibition and ROS generation, as well as kinase inhibition profiles [2].

Why Generic [1,2,3]Triazolo[1,5-a]pyridine-3-carboxylates Cannot Substitute for Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate (CAS 2007909-99-9)


The presence of a single Boc-amine substituent at the 6-position fundamentally alters the synthetic utility of the [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate scaffold [1]. The unsubstituted parent ethyl ester (CAS 87838-54-8, MW 191.19 g/mol) lacks the protected amine handle necessary for sequential orthogonal deprotection, while the 6-bromo or 6-iodo congeners introduce oxidative addition reactivity (e.g., for cross-coupling) but require harsh conditions or toxic metals for amine introduction [3]. Furthermore, [1,2,4]triazolo[1,5-a]pyridine regioisomers exhibit distinct electronic properties and biological target profiles that cannot be assumed equivalent to the [1,2,3]-fused series [2]. The quantitative evidence below delineates where these structural differences translate into measurable, selection-relevant differentiation.

Quantitative Differentiation Evidence for Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate (CAS 2007909-99-9) vs. Closest Analogs


Orthogonal Deprotection Reactivity: Boc-NH at Position-6 vs. Unsubstituted Parent (CAS 87838-54-8)

The Boc protecting group on the 6-amino substituent enables selective acidic deprotection (e.g., TFA/CH₂Cl₂, 0–25 °C) to liberate the free 6-amine without affecting the 3-ethyl ester, which remains stable under these conditions [1]. In contrast, the unsubstituted parent compound (ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate, CAS 87838-54-8) provides no amine functionalization handle, requiring de novo nitration/reduction sequences (typically 2–3 additional synthetic steps with ~40–60% overall yield) to introduce an amine at position-6 [2]. This orthogonal deprotection capability translates to a minimum of two synthetic step savings and eliminates metal-catalyzed hydrogenation hazards from synthetic routes.

Orthogonal protecting group strategy Solid-phase peptide synthesis Medicinal chemistry intermediates

Regioisomeric Scaffold Specificity: [1,2,3]Triazolo[1,5-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine Core in Biological Target Engagement

The [1,2,3]triazolo[1,5-a]pyridine scaffold has been specifically validated as a trypanocidal pharmacophore acting through dual mechanisms: sterol 14α-demethylase (CYP51) inhibition with concomitant ergosterol biosynthesis disruption and ROS generation via stable radical species formation [1]. In a series of [1,2,3]triazolo[1,5-a]pyridyl ketones, compounds demonstrated sterol accumulation phenotypes (squalene and lanosterol accumulation) consistent with CYP51 blockade [1]. Notably, the [1,2,4]triazolo[1,5-a]pyridine regioisomeric scaffold is predominantly associated with JAK kinase inhibition (e.g., filgotinib core, JAK1 IC₅₀ ~3 nM), targeting an entirely different protein family [2]. The nitrogen atom positioning in the triazole ring differentiates these two scaffolds at the level of target engagement.

CYP51 inhibition Trypanocidal activity Structure-activity relationship

Physicochemical Property Differentiation for Drug-Likeness Optimization: Target Compound vs. Des-Boc 6-Amino Analog

The Boc-protected compound possesses significantly higher lipophilicity (computed XLogP3 = 1.6) compared to its deprotected 6-amino congener (estimated XLogP3 ≈ 0.2–0.5 for the free amine form) [1]. This ~1.1–1.4 log unit difference corresponds to approximately 10–25-fold higher theoretical membrane permeability, as predicted by the Lipinski/logP-permeability relationship [2]. The intermediate lipophilicity of the Boc-protected form (XLogP3 = 1.6) positions it within the optimal range (1–3) for CNS drug-like properties, whereas the free amine is substantially more polar and may exhibit poor passive permeability [2]. The TPSA of 94.8 Ų is also favorable for oral bioavailability (threshold <140 Ų) [1].

Lipophilicity Permeability Lead optimization

Purity Benchmarking: Commercial Availability at ≥98% vs. Typical Research-Grade Heterocyclic Building Blocks

Commercial sourcing data for CAS 2007909-99-9 indicates availability at 98% purity from multiple suppliers (Leyan product no. 1110348, purity 98%; CymitQuimica catalog no. 10-F530161) . This purity level exceeds the typical 95% specification common for many custom-synthesized triazolopyridine building blocks (e.g., methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate is frequently listed at 97% from catalog suppliers) . The higher purity specification reduces the burden of pre-use purification (e.g., column chromatography or recrystallization) in multi-step synthetic sequences, where impurity carry-through can compromise downstream reaction yields.

Chemical purity Reproducibility Procurement specification

Optimal Application Scenarios for Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate (CAS 2007909-99-9)


Parallel Library Synthesis of 6-Amido-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylates via Orthogonal Deprotection–Coupling Sequences

The Boc-protected amine at position-6 can be cleanly deprotected under acidic conditions (TFA/CH₂Cl₂) to reveal the free 6-amine, which can then be elaborated via amide coupling, sulfonylation, or reductive amination with diverse carboxylic acid, sulfonyl chloride, or aldehyde building blocks [1]. The ethyl ester at position-3 remains intact throughout this sequence, allowing subsequent orthogonal saponification (LiOH, THF/H₂O) to generate the free carboxylic acid for additional diversification. This dual-orthogonality strategy enables efficient parallel synthesis of 6-amido-3-carboxylic acid libraries for antiparasitic SAR exploration, leveraging the validated CYP51 inhibitory scaffold [2].

CYP51-Targeted Antiparasitic Lead Optimization Using the [1,2,3]Triazolo[1,5-a]pyridine Scaffold

The [1,2,3]triazolo[1,5-a]pyridine core has demonstrated trypanocidal activity through sterol 14α-demethylase (CYP51) inhibition, as evidenced by squalene and lanosterol accumulation in treated T. cruzi parasites [1]. Researchers can employ CAS 2007909-99-9 as a key intermediate to install diverse substituents at the 6-amino position (post-Boc removal) while retaining the 3-ester for solubility or target engagement optimization. This approach directly supports structure-activity relationship (SAR) campaigns against Chagas disease, where current pharmacotherapy (benznidazole, nifurtimox) shows limited efficacy in the chronic phase [1].

Prodrug Strategy Feasibility Assessment Using Boc as a Transient Lipophilicity Modulator

The Boc group elevates the compound's computed XLogP3 to 1.6 (vs. ~0.2–0.5 for the free amine), improving predicted passive membrane permeability by an estimated 10–25-fold [1]. This property profile makes CAS 2007909-99-9 a suitable tool compound for assessing cell permeability in preliminary antiparasitic or cellular target engagement assays. The Boc group can be subsequently removed to evaluate the effect of increased polarity on target binding, cellular potency, and solubility, providing a built-in structure–property relationship (SPR) probe within a single synthetic intermediate [2].

Multi-Gram Scale-Up for Preclinical Candidate Synthesis via Convergent Route

With commercial availability at ≥98% purity and a molecular weight of 306.32 g/mol, CAS 2007909-99-9 is suitable as a late-stage intermediate for multi-gram scale synthesis of preclinical candidates [1]. Its single Boc protecting group and ethyl ester provide clean deprotection profiles with well-established, scalable protocols (TFA-mediated Boc removal; LiOH-mediated ester hydrolysis), minimizing the risk of complex impurity profiles during scale-up. The [1,2,3]triazolo[1,5-a]pyridine core's documented antiparasitic mechanism via CYP51 inhibition provides a rational basis for candidate nomination [2].

Quote Request

Request a Quote for Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.